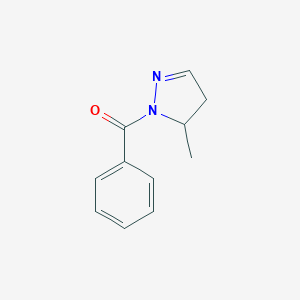![molecular formula C24H24FNO5S B257850 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B257850.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in treating various types of cancer. This compound has been extensively studied in preclinical models and has demonstrated potent antitumor activity.
Mechanism of Action
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of B cells. By inhibiting BTK, N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide blocks the activation of downstream signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide has also been shown to inhibit the production of cytokines and chemokines, which are critical mediators of inflammation and tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide is its potent antitumor activity in various types of cancer. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide has also shown efficacy in combination with other anticancer agents, which may allow for the development of more effective treatment regimens. However, one of the limitations of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for the development of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide. One potential direction is the evaluation of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide in combination with other targeted therapies, such as immune checkpoint inhibitors. Another direction is the evaluation of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide in the treatment of other types of cancer, such as solid tumors. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective anticancer agents.
Synthesis Methods
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide involves several steps, including the reaction of 5-(4-fluorophenyl)-2-furanmethanol with 2-(3-methylphenoxy)acetic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 1,1-dioxide tetrahydro-3-thiophenamine to form the final product, N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide has been extensively studied in preclinical models and has demonstrated potent antitumor activity in various types of cancer, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide has also shown efficacy in combination with other anticancer agents, such as rituximab and lenalidomide.
properties
Product Name |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(3-methylphenoxy)acetamide |
|---|---|
Molecular Formula |
C24H24FNO5S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO5S/c1-17-3-2-4-21(13-17)30-15-24(27)26(20-11-12-32(28,29)16-20)14-22-9-10-23(31-22)18-5-7-19(25)8-6-18/h2-10,13,20H,11-12,14-16H2,1H3 |
InChI Key |
YWILWVDKKMCEBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)
![N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)